2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol
Overview
Description
The compound “2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol” is a benzimidazole derivative. Benzimidazole is a type of organic compound that’s made up of a benzene ring fused to an imidazole ring . It’s a heterocyclic aromatic compound, which means it contains atoms of at least two different elements in its ring structure .
Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its functional groups. The amino group (-NH2) is a common site for reactions such as acylation or alkylation. The trifluoromethyl group (-CF3) is generally considered stable and less reactive .Scientific Research Applications
Synthesis and Catalysis
The cyclization of phenylenediamines with aryl, aliphatic, and heteroaryl aldehydes in the presence of fluorophosphoric acid as a catalyst in ethanol solvent is an efficient method for synthesizing a series of benzimidazoles. This approach is notable for its short reaction times, high yields, and the use of readily available materials, making it a valuable technique in the synthesis of benzimidazoles (Mathapati et al., 2021).
Antimicrobial Activity
Benzimidazole derivatives have been synthesized and evaluated for their antifungal activity against Candida, Aspergillus, and dermatophytes. The reaction of benzimidazole and benzotriazole with bromoalkanes, and the reaction of an amide derivative of aminothiazole with 2-piperazino-1-ethanol in the presence of catalysts, led to compounds with notable antifungal activities. Among these, certain derivatives exhibited superior antifungal effects, highlighting the potential of benzimidazole derivatives in developing new antifungal drugs (Khabnadideh et al., 2012).
Antitumor Activity
Studies on Pd(II) and Pt(II) complexes of benzimidazole methyl ester have revealed potential antitumor properties. These complexes were synthesized and characterized, showing a square-planar geometry around the metal through nitrogen of benzimidazole. Theoretical and experimental investigations provided insights into their molecular structures and potential antitumor activities, underscoring the importance of benzimidazole derivatives in medicinal chemistry (Abdel-Ghani & Mansour, 2012).
Future Directions
The future directions for research on “2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol” would likely involve further studies on its synthesis, characterization, and potential biological activities. Benzimidazole derivatives have been studied for their potential as antiviral, antifungal, and anticancer agents .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives have a wide range of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Benzimidazole derivatives are known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the solubility of a compound in various solvents can impact its bioavailability . For instance, this compound is soluble in methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
Benzimidazole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could have a broad range of molecular and cellular effects.
Properties
IUPAC Name |
2-[5-amino-2-(trifluoromethyl)benzimidazol-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c11-10(12,13)9-15-7-5-6(14)1-2-8(7)16(9)3-4-17/h1-2,5,17H,3-4,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSAMHIFFJYSIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(N2CCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201210002 | |
Record name | 5-Amino-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201210002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019111-20-6 | |
Record name | 5-Amino-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1019111-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-(trifluoromethyl)-1H-benzimidazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201210002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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